molecular formula C9H8Cl2O3 B7790341 Methyl (2,4-dichlorophenoxy)acetate CAS No. 2176-70-7

Methyl (2,4-dichlorophenoxy)acetate

Cat. No. B7790341
CAS RN: 2176-70-7
M. Wt: 235.06 g/mol
InChI Key: HWIGZMADSFQMOI-UHFFFAOYSA-N
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Description

Methyl (2,4-dichlorophenoxy)acetate, also known as 2,4-D methyl ester, is a compound with the molecular formula C9H8Cl2O3 . It was the first synthetic herbicide to be commercially developed and has been used as a broadleaf herbicide for over 60 years .


Synthesis Analysis

The synthesis of Methyl (2,4-dichlorophenoxy)acetate can be achieved by a modified co-precipitation method without heating, aging, organic solvents, and inert gas . This method has been reported to result in high entrapment efficiencies .


Molecular Structure Analysis

The molecular structure of Methyl (2,4-dichlorophenoxy)acetate is represented by the InChI string: InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 . The molecular weight of the compound is 235.06 g/mol .


Physical And Chemical Properties Analysis

Methyl (2,4-dichlorophenoxy)acetate is a white to light yellow powder or crystal . Its empirical formula is C9H8Cl2O3 and it has a molecular weight of 235.06 .

Scientific Research Applications

Pesticide Risk Assessment

2,4-D methyl ester is an active substance used in pesticides . The European Union 2,4-D Task Force 2012 has applied for the renewal of approval of this active substance . The risk assessment of this substance is crucial for understanding its impact on the environment and human health .

Physical/Chemical/Technical Properties Analysis

The physical, chemical, and technical properties of 2,4-D methyl ester are important for its identification and usage . These properties include its molecular weight, formula, and structure .

Mammalian Toxicity Study

The toxicity of 2,4-D methyl ester in mammals is a significant area of research . Understanding its toxicity can help in assessing the risks associated with its use and in developing safety guidelines .

Environmental Fate and Behaviour

The environmental fate and behaviour of 2,4-D methyl ester is another crucial area of study . This includes understanding how the compound degrades in the environment and its potential impact on various environmental compartments .

Ecotoxicology

Ecotoxicology studies the effects of 2,4-D methyl ester on the environment . This includes its impact on soil, groundwater, surface water, sediment, and air .

Biodegradation Inhibition Study

2,4-D methyl ester is used as a benchmark chemical in studies that quantify the inhibitory effects of heavy metals on the aerobic microbial degradation rates of organic chemicals . This helps in understanding how heavy metals can affect the biodegradation of organic chemicals in the environment .

Mechanism of Action

Target of Action

The primary target of 2,4-D Methyl Ester is broadleaf weeds . It acts as a selective herbicide, causing uncontrolled growth and eventual death in susceptible plants, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Mode of Action

2,4-D Methyl Ester works by mimicking the plant growth hormone auxin . When applied to the weed, it enters the plant and disrupts the normal growth process . This leads to uncontrolled and disorganized plant growth, eventually resulting in the plant’s death .

Biochemical Pathways

The compound affects the methyl-D-erythritol 4-phosphate (MEP) pathway . This pathway is responsible for the biosynthesis of a substantial number of natural compounds of biological and biotechnological importance . The MEP pathway has become an obvious target to develop new herbicides and antimicrobial drugs .

Pharmacokinetics

The ester forms of 2,4-D, including the methyl ester, penetrate the foliage of plants . The ester formulations are absorbed more quickly by plants and therefore are less likely to be washed away by rain . They are considered more efficacious but more likely to drift off target, while amine salts are considered less efficacious but more stable .

Result of Action

The result of the action of 2,4-D Methyl Ester is the stunted growth and eventual death of the target weeds . It causes uncontrolled and disorganized plant growth, leading to plant death .

Action Environment

The action, efficacy, and stability of 2,4-D Methyl Ester are influenced by environmental factors . It is non-persistent in soil but may persist in aquatic systems under certain conditions .

Safety and Hazards

Methyl (2,4-dichlorophenoxy)acetate is harmful if swallowed and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl 2-(2,4-dichlorophenoxy)acetate
Source PubChem
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InChI

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIGZMADSFQMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
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DSSTOX Substance ID

DTXSID6041349
Record name 2,4-D-methyl
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Molecular Weight

235.06 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name 2,4-D-methyl ester
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Vapor Pressure

0.0023 [mmHg]
Record name 2,4-D-methyl ester
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Product Name

Methyl (2,4-dichlorophenoxy)acetate

CAS RN

1928-38-7, 2176-70-7
Record name 2,4-D methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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